1-Bromo-2-(cyclopropylmethoxy)cycloheptane
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Overview
Description
1-Bromo-2-(cyclopropylmethoxy)cycloheptane is an organic compound with the molecular formula C₁₁H₁₉BrO It is characterized by a bromine atom attached to a cycloheptane ring, which is further substituted with a cyclopropylmethoxy group
Preparation Methods
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)cycloheptane typically involves the bromination of 2-(cyclopropylmethoxy)cycloheptane. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process requires careful handling due to the reactivity of bromine and the need to control the reaction temperature and time to achieve the desired product with high purity .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of organic solvents and catalysts to facilitate the reaction. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for research purposes .
Chemical Reactions Analysis
1-Bromo-2-(cyclopropylmethoxy)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cycloheptane derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding cycloheptane derivative without the bromine atom.
Oxidation Reactions: Oxidizing agents can convert the cyclopropylmethoxy group into other functional groups, such as aldehydes or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Bromo-2-(cyclopropylmethoxy)cycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to investigate their functions and interactions.
Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing. It may serve as a precursor for the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)cycloheptane involves its interaction with molecular targets through its bromine and cyclopropylmethoxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropylmethoxy group can undergo various transformations, affecting the compound’s overall reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
1-Bromo-2-(cyclopropylmethoxy)cycloheptane can be compared with other similar compounds, such as:
1-Bromo-2-(cyclopropylmethoxy)benzene: This compound has a benzene ring instead of a cycloheptane ring, leading to different chemical properties and reactivity.
2-Bromo-1-(cyclopropylmethoxy)cyclohexane: This compound has a cyclohexane ring, which is smaller than the cycloheptane ring, affecting its steric and electronic properties.
1-Bromo-2-(methoxy)cycloheptane:
Properties
Molecular Formula |
C11H19BrO |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-bromo-2-(cyclopropylmethoxy)cycloheptane |
InChI |
InChI=1S/C11H19BrO/c12-10-4-2-1-3-5-11(10)13-8-9-6-7-9/h9-11H,1-8H2 |
InChI Key |
ORXRVBKYTKIGHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OCC2CC2 |
Origin of Product |
United States |
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